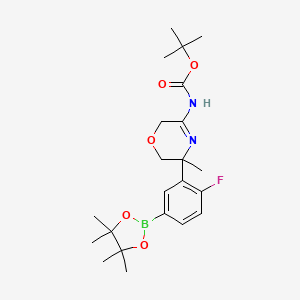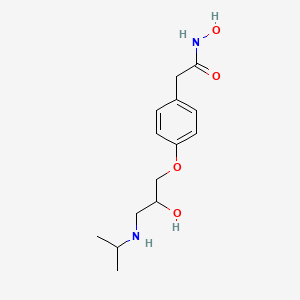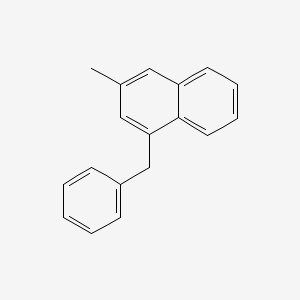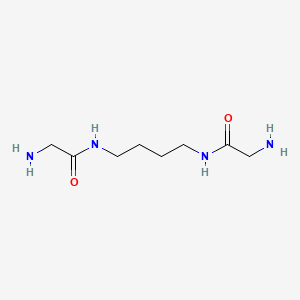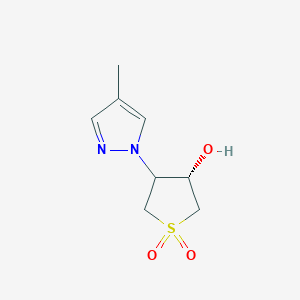
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a hydroxy group, and a pyrazolyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiolane ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the pyrazolyl substituent: This step involves the formation of a pyrazole ring, which can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by subsequent attachment to the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrazolyl substituent can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione: This compound is unique due to its specific combination of functional groups and ring structures.
Other thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiolane ring, a hydroxy group, and a pyrazolyl substituent, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12N2O3S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
(3S)-4-(4-methylpyrazol-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H12N2O3S/c1-6-2-9-10(3-6)7-4-14(12,13)5-8(7)11/h2-3,7-8,11H,4-5H2,1H3/t7?,8-/m1/s1 |
InChI-Schlüssel |
YJMADYVIGGFOMG-BRFYHDHCSA-N |
Isomerische SMILES |
CC1=CN(N=C1)C2CS(=O)(=O)C[C@H]2O |
Kanonische SMILES |
CC1=CN(N=C1)C2CS(=O)(=O)CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



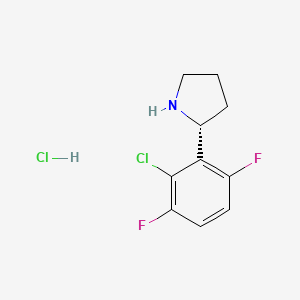
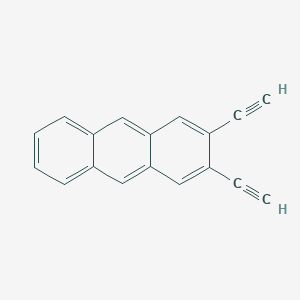
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
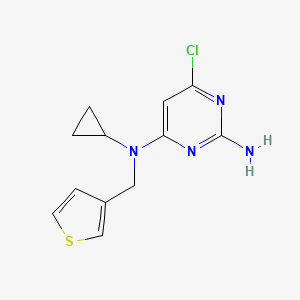
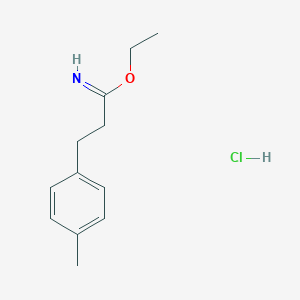

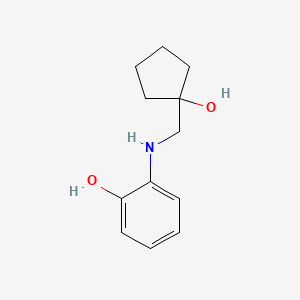
![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
